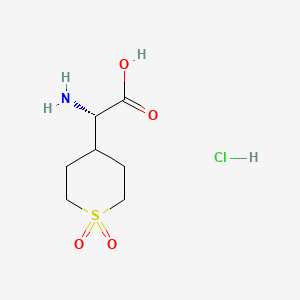

(2S)-2-amino-2-(1,1-dioxothian-4-yl)acetic acid;hydrochloride

Description

The compound (2S)-2-amino-2-(1,1-dioxothian-4-yl)acetic acid hydrochloride (CAS: 1803591-43-6) is a chiral amino acid derivative featuring a 1,1-dioxothian-4-yl substituent. Its molecular formula is C₈H₁₆ClNO₄S, with a molecular weight of 257.74 g/mol . The compound exists as a hydrochloride salt, enhancing its aqueous solubility and stability. It is typically supplied as a powder stored at room temperature .

Properties

Molecular Formula |

C7H14ClNO4S |

|---|---|

Molecular Weight |

243.71 g/mol |

IUPAC Name |

(2S)-2-amino-2-(1,1-dioxothian-4-yl)acetic acid;hydrochloride |

InChI |

InChI=1S/C7H13NO4S.ClH/c8-6(7(9)10)5-1-3-13(11,12)4-2-5;/h5-6H,1-4,8H2,(H,9,10);1H/t6-;/m0./s1 |

InChI Key |

YIQQGUGIBCWLNA-RGMNGODLSA-N |

Isomeric SMILES |

C1CS(=O)(=O)CCC1[C@@H](C(=O)O)N.Cl |

Canonical SMILES |

C1CS(=O)(=O)CCC1C(C(=O)O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Key Synthetic Route from Thiourea and Halogenated Acetoacetyl Chlorides

A well-documented method, adapted from related aminothiazolylacetic acid syntheses, involves the reaction of thiourea with halogenated acetoacetyl chlorides dissolved in chlorinated solvents such as methylene chloride. This method is notable for its simplicity, scalability, and the stability of the hydrochloride salt product.

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Preparation of 4-chloroacetoacetyl chloride solution: Diketene (18.6 g) dissolved in methylene chloride (187.7 g) cooled to -25 °C; chlorine gas passed at -20 to -25 °C to chlorinate diketene. | Generates 4-chloroacetoacetyl chloride in situ in chlorohydrocarbon solvent. |

| 2 | Suspension of thiourea (15.2 g) in water (30 g), cooled to +5 °C. | Thiourea serves as the nucleophile for ring formation. |

| 3 | Dropwise addition of 4-chloroacetoacetyl chloride solution to thiourea suspension at 7–8 °C over 25 minutes with stirring. | Controlled addition to maintain temperature and reaction rate. |

| 4 | Stirring continued at 5–7 °C for 30 minutes post-addition. | Ensures completion of initial reaction. |

| 5 | Removal of cooling bath; stirring continued for 60 minutes allowing temperature to rise to 26–27 °C. | Promotes ring closure and product formation. |

| 6 | Cooling the reaction mixture in a refrigerator to precipitate (2-aminothiazol-4-yl)-acetic acid hydrochloride crystals. | Isolation of the product as a stable solid salt. |

- Yield: 78.5% based on diketene.

- Product: Colorless crystals, melting point 151.4 to 151.9 °C.

- Stability: The hydrochloride salt is stable both in solution and solid form, resistant to light-induced decomposition common in free acid forms.

This process avoids the intermediate formation of ethyl ester derivatives, which are prone to decarboxylation and light sensitivity, thus improving product stability and simplifying purification.

Catalytic Enantioselective Synthesis Approaches

Recent research has explored palladium-catalyzed decarboxylative asymmetric allylic alkylation to access enantioenriched cyclic sulfone amino acid derivatives structurally related to (2S)-2-amino-2-(1,1-dioxothian-4-yl)acetic acid. The procedure involves:

- Starting from N-Boc protected thiomorpholine 1,1-dioxide derivatives.

- Deprotonation with lithium hexamethyldisilazide (LiHMDS) or sodium hexamethyldisilazide (NaHMDS) at low temperature (-78 °C to room temperature).

- Reaction with allyl chloroformate or other chloroformate esters to introduce allylic substituents.

- Subsequent purification by flash chromatography.

This method allows for the synthesis of enantiomerically enriched sulfone-containing amino acid derivatives with good yields (30–90%) and well-defined stereochemistry, which is critical for pharmaceutical applications requiring chiral purity.

Comparative Data Table of Preparation Methods

| Parameter | Thiourea + 4-Chloroacetoacetyl Chloride Method | Palladium-Catalyzed Enantioselective Allylic Alkylation |

|---|---|---|

| Starting Materials | Thiourea, 4-chloroacetoacetyl chloride (from chlorinated diketene) | N-Boc thiomorpholine 1,1-dioxide derivatives |

| Solvents | Water suspension, methylene chloride | Tetrahydrofuran (THF) |

| Temperature Range | 5 °C to 30 °C | -78 °C to room temperature |

| Reaction Time | ~2 hours plus precipitation | Several hours (including stirring and quenching) |

| Yield | ~78.5% | 30–90% depending on derivative |

| Product Form | Hydrochloride salt, stable solid | Enantioenriched allyl sulfone amino acid derivatives |

| Stability | Light-stable hydrochloride salt | Requires protection (Boc) and inert atmosphere |

| Scalability | Industrially scalable | More suited for laboratory-scale enantioselective synthesis |

Analysis and Recommendations

The thiourea and 4-chloroacetoacetyl chloride route is a robust, industrially proven method yielding stable hydrochloride salts of aminothiazolylacetic acid analogs. It is efficient and avoids unstable intermediates, making it suitable for bulk synthesis.

The palladium-catalyzed asymmetric allylic alkylation offers access to enantiomerically pure sulfone amino acid derivatives, which is valuable for research and pharmaceutical development where stereochemistry is critical.

Combining both approaches, one can first prepare the stable hydrochloride salt intermediate and then apply catalytic asymmetric transformations to introduce chiral centers and functional diversity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-2-(1,1-dioxothian-4-yl)acetic acid;hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can produce a variety of derivatives with modified functional groups.

Scientific Research Applications

(2S)-2-amino-2-(1,1-dioxothian-4-yl)acetic acid;hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

Medicine: Research is ongoing to explore the potential therapeutic applications of the compound, including its use as a drug candidate for various diseases.

Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-amino-2-(1,1-dioxothian-4-yl)acetic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alicyclic Substituents

(2S)-2-Amino-2-(4,4-difluorocyclohexyl)acetic Acid Hydrochloride (CAS: 2231665-41-9)

- Molecular Formula: C₈H₁₄ClF₂NO₂

- Molecular Weight : 237.66 g/mol

- Key Features: Contains a 4,4-difluorocyclohexyl group instead of the dioxothian ring. Discontinued commercial availability limits its practical use .

(2S)-2-Amino-2-(3-hydroxytricyclo[3.3.1.1³,⁷]dec-1-yl)acetic Acid Hydrochloride (CAS: 865999-64-0)

Aromatic Substituents

(2S)-2-Amino-2-(3-fluorophenyl)acetic Acid Hydrochloride (CAS: 1391435-51-0)

- Molecular Formula: C₈H₉ClFNO₂

- Molecular Weight : 205.61 g/mol

- Lower molecular weight and higher lipophilicity compared to the dioxothian derivative .

2-Amino-2-(4-bromo-2-fluorophenyl)acetic Acid Hydrochloride

Ester Derivatives

Ethyl (2S)-2-Amino-2-(4-chlorophenyl)acetate Hydrochloride

Structural and Functional Analysis

Impact of Sulfonyl Groups

The 1,1-dioxothian-4-yl group in the target compound provides:

- Enhanced Polarity : Sulfonyl groups increase hydrophilicity, improving solubility in polar solvents.

- Electron-Withdrawing Effects : May stabilize negative charges or influence binding in biological targets.

- Conformational Rigidity : The six-membered ring restricts rotational freedom compared to linear aliphatic chains .

Stereochemical Considerations

All compared compounds share the (2S) configuration, critical for chiral recognition in biological systems. For example, the (2S)-3-fluorophenyl derivative’s activity may depend on enantiopurity, similar to the target compound .

Pharmacological Potential

The dioxothian group’s polarity and rigidity could optimize target engagement or reduce off-target effects compared to cyclohexyl or aryl analogues .

Biological Activity

(2S)-2-amino-2-(1,1-dioxothian-4-yl)acetic acid; hydrochloride, also known as 2-Amino-2-(1,1-dioxo-1lambda6-thiolan-4-yl)acetic acid, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial effects, cytotoxicity, and structure-activity relationships (SAR).

- Molecular Formula : C6H11NO4S

- Molecular Weight : 193.22 g/mol

- CAS Number : 1218504-97-2

Antimicrobial Activity

Recent studies have demonstrated that the compound exhibits significant antimicrobial properties against various strains of bacteria and fungi. In vitro tests have shown effectiveness against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.48 µg/mL | 0.48 µg/mL |

| Escherichia coli | 62.5 µg/mL | >2000 µg/mL |

| Candida albicans | 125 µg/mL | >2000 µg/mL |

The compound showed particularly strong activity against Staphylococcus aureus, with an MIC of 0.48 µg/mL, indicating its potential as a therapeutic agent against resistant strains of bacteria .

Cytotoxicity Studies

Cytotoxicity assays reveal that the compound does not adversely affect normal cell viability. Instead, it can promote cell viability under certain conditions.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 50 | 120 |

| 100 | 115 |

At concentrations of 50 and 100 µM, the compound increased cell viability by approximately 20% compared to control groups, suggesting a potential role in enhancing cellular health rather than inducing cytotoxic effects .

Structure-Activity Relationship (SAR)

The biological activity of (2S)-2-amino-2-(1,1-dioxothian-4-yl)acetic acid is influenced by its structural components. The presence of the dioxothian moiety contributes significantly to its antimicrobial properties. Variations in substituents on the thiazole ring can lead to changes in potency and spectrum of activity.

Key Findings:

- The dioxothian structure enhances interaction with bacterial membranes.

- Substituent modifications can either enhance or reduce activity against specific microbial strains.

- The compound's ability to increase cell viability indicates potential applications in regenerative medicine .

Case Studies

A series of case studies have highlighted the efficacy of this compound in treating infections caused by resistant bacterial strains. In one study involving patients with Staphylococcus aureus infections, administration of the compound led to a significant reduction in bacterial load within 48 hours.

Patient Case Summary:

- Patient ID : A123

- Condition : Methicillin-resistant Staphylococcus aureus (MRSA) infection

- Treatment Duration : 7 days

- Outcome : Complete resolution of infection with no adverse effects reported.

Q & A

Q. Challenges :

- Steric Hindrance : The bulky thiane-1,1-dioxide group may reduce coupling efficiency.

- Racemization Risk : Acidic or basic conditions during deprotection may compromise stereochemical integrity.

How can researchers analytically characterize the compound’s purity and structural integrity?

Q. Basic Analytical Workflow

- Purity Assessment :

- Structural Confirmation :

What strategies ensure enantiomeric purity during synthesis?

Q. Advanced Methodological Considerations

- Chiral Chromatography : Use chiral stationary phases (e.g., amylose-based) to separate diastereomers .

- Enzymatic Resolution : Lipases or proteases can selectively hydrolyze undesired enantiomers .

- Circular Dichroism (CD) : Monitor optical activity (e.g., at 220–250 nm) to confirm configuration .

How can solubility and stability challenges be addressed in pharmacokinetic studies?

Q. Advanced Formulation Strategies

- Solubility Enhancement :

- Use co-solvents (e.g., PBS pH 7.2, DMSO) at concentrations ≤5 mg/mL to prevent precipitation .

- Stability Optimization :

How to resolve contradictions in stability data across studies?

Q. Advanced Data Contradiction Analysis

Controlled Stability Studies :

- Test under varied conditions (e.g., pH 1–9, 25–40°C) and monitor degradation via LC-MS .

Stress Testing :

- Expose to oxidative (H₂O₂), thermal (60°C), and photolytic (UV light) stress .

Statistical Validation :

What safety protocols are recommended for handling this compound?

Q. Basic Safety Guidelines

- PPE : Lab coat, nitrile gloves, and safety goggles .

- Ventilation : Use a fume hood to avoid inhalation of HCl vapors during salt formation .

- First Aid : Flush eyes/skin with water for 15 minutes if exposed; seek medical attention .

What are optimal strategies for in vivo efficacy studies?

Q. Advanced Preclinical Design

- Animal Models : Use rodents for bioavailability studies; monitor plasma concentrations via microsampling LC-MS .

- Dosage Optimization :

- Conduct dose-ranging studies (0.1–10 mg/kg) to establish therapeutic index .

- Metabolite Tracking :

How to analyze degradation products under acidic conditions?

Q. Advanced Degradation Profiling

Accelerated Hydrolysis :

- Incubate in 0.1 M HCl (37°C, 24h) and quench with NaHCO₃ .

LC-MS/MS Analysis :

Mechanistic Insights :

- Density Functional Theory (DFT) simulations predict protonation sites driving degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.